molecular formula C10H14N2O4S B8417405 Dimethyl-[2-(4-nitro-benzenesulfonyl)-ethyl]-amine

Dimethyl-[2-(4-nitro-benzenesulfonyl)-ethyl]-amine

Cat. No. B8417405
M. Wt: 258.30 g/mol
InChI Key: RYJYRRXKKQRVQO-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

A solution of dimethyl-[2-(4-nitro-benzenesulfonyl)-ethyl]-amine (0.39 mmol) in ethanol (15 mL) is hydrogenated for 90 minutes at atmospheric pressure over 10% Pd/C. The mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure to give 4-(2-dimethylamino-ethanesulfonyl)-phenylamine as a white solid.
Quantity
0.39 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)(=[O:7])=[O:6]>C(O)C.[Pd]>[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
0.39 mmol
Type
reactant
Smiles
CN(CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(CCS(=O)(=O)C1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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